molecular formula C13H10O2 B1583734 3-(2-FURYL)-2-PHENYLPROPENAL CAS No. 57568-60-2

3-(2-FURYL)-2-PHENYLPROPENAL

Cat. No.: B1583734
CAS No.: 57568-60-2
M. Wt: 198.22 g/mol
InChI Key: JPESOGFYFXAURP-UHFFFAOYSA-N
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Description

It is characterized by an orange crystalline solid form and a warm, spicy aroma . This compound is primarily used as a flavoring agent due to its distinctive scent and taste.

Mechanism of Action

Target of Action

Spicy acrolein, also known as 2-Phenyl-3-(2-furyl)prop-2-enal or 3-(2-FURYL)-2-PHENYLPROPENAL, is a highly reactive compound. Its primary targets are proteins and other macromolecules of cells . It is known to bind to and deplete cellular nucleophiles such as glutathione .

Mode of Action

Spicy acrolein interacts with its targets primarily through its chemical reactivity. It binds to proteins and other macromolecules of cells lining the respiratory tract . This binding can lead to cellular oxidative stress, including the compromise of the important antioxidant glutathione . It can also inhibit the activation of transcription factors nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) .

Biochemical Pathways

Spicy acrolein affects several biochemical pathways. It is involved in the induction of oxidative stress, mitochondrial dysfunction, and inflammatory reactions . The compound’s action can lead to the formation of more acrolein adducts .

Pharmacokinetics

It is known that acrolein is a metabolic product of certain substances and can be formed during various chemical processes .

Result of Action

The molecular and cellular effects of Spicy acrolein’s action are significant. It can cause oxidative stress, mitochondrial dysfunction, and inflammatory reactions . These effects can lead to alterations in gene expression or transcription factor activation that affect proliferation and overall cell well-being .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Spicy acrolein. For instance, it is found in all types of smoke, in the exhaust from internal combustion engines, and in the vapors of overheated cooking oil . In food processing, the presence of certain polyphenols can synergistically remove the toxic acrolein .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYL)-2-PHENYLPROPENAL typically involves the condensation of furfural with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the aldol condensation reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(2-FURYL)-2-PHENYLPROPENAL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-FURYL)-2-PHENYLPROPENAL has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-FURYL)-2-PHENYLPROPENAL is unique due to the presence of both a phenyl group and a furan ring, which contribute to its distinctive chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .

Properties

IUPAC Name

3-(furan-2-yl)-2-phenylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPESOGFYFXAURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57568-60-2
Record name 2-Phenyl-3-(2-furyl)prop-2-enal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57568-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetaldehyde, .alpha.-(2-furanylmethylene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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